N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide: is a chemical compound with a unique structure that includes a thiolane ring with a sulfone group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide typically involves the reaction of a thiolane derivative with a suitable amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfone group can be reduced to a sulfide or thiol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in studying cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be used in the development of new drugs for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
- 3-amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide hydrochloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
Comparison: Compared to these similar compounds, N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is unique due to the presence of the hydroxy group on the thiolane ring. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical and biological applications.
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C7H13NO4S/c1-2-7(10)8-5-3-13(11,12)4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
RLOHUHNWUFGDHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.